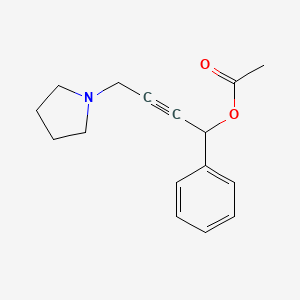
7-chloro-N-(4-fluorobenzyl)-4-methyl-2-quinolinamine
Overview
Description
7-chloro-N-(4-fluorobenzyl)-4-methyl-2-quinolinamine is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is commonly referred to as '7CQ' and is a derivative of quinoline. The synthesis of 7CQ is a complex process that requires specific chemicals and conditions.
Mechanism of Action
The exact mechanism of action of 7CQ is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7CQ has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of cancer cells. Additionally, 7CQ has been found to have neuroprotective effects in certain models.
Advantages and Limitations for Lab Experiments
One advantage of using 7CQ in lab experiments is its potential for use in cancer and inflammation research. Additionally, its neuroprotective effects make it a potential candidate for research in neurodegenerative diseases. However, one limitation of using 7CQ in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Future Directions
For research involving 7CQ include investigating its potential as a cancer and inflammation treatment, exploring its neuroprotective effects, and optimizing its synthesis process for increased availability and cost-effectiveness.
Scientific Research Applications
7CQ has been shown to have potential applications in medical research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of certain cancer cells. Additionally, 7CQ has been studied for its anti-inflammatory properties and has been found to reduce inflammation in various models.
properties
IUPAC Name |
7-chloro-N-[(4-fluorophenyl)methyl]-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2/c1-11-8-17(20-10-12-2-5-14(19)6-3-12)21-16-9-13(18)4-7-15(11)16/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWTDUYHOTWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-N-(4-fluorobenzyl)-4-methyl-2-quinolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chlorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3863356.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3863365.png)
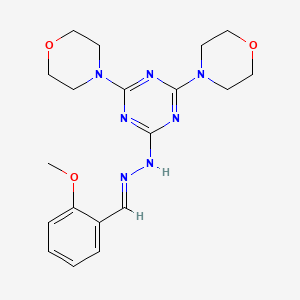
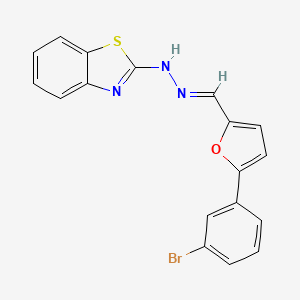
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)
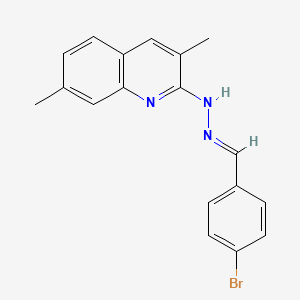
![N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3863401.png)
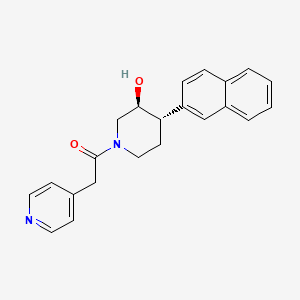
![4,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3863409.png)
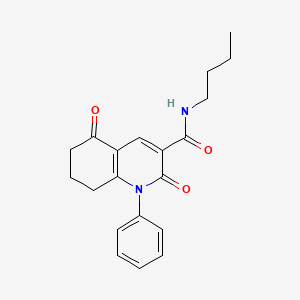
![2-{[4-(2-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B3863428.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B3863440.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)
